molecular formula C22H19FN2O5S B2799505 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 922089-97-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2799505
CAS No.: 922089-97-2
M. Wt: 442.46
InChI Key: QQOWGJSFMFBFLK-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H19FN2O5S and its molecular weight is 442.46. The purity is usually 95%.
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Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the dibenzo[b,f][1,4]oxazepine class and is characterized by a unique bicyclic structure that integrates oxazepine and sulfonamide functionalities. The focus of this article is to explore the biological activity of this compound, particularly its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N2O4SC_{21}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 394.4 g/mol. The structural features include:

  • Bicyclic structure : Comprising oxazepine and sulfonamide groups.
  • Functional groups : The presence of a fluoro and methoxy group enhances its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, such as:
    • Histone Deacetylases (HDACs) : Involved in the regulation of gene expression.
    • Thymidylate Synthase : Critical for DNA synthesis.
    • Telomerase : Maintains telomere length in cancer cells.
  • Cytotoxicity : Studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar cytotoxic effects.
  • Molecular Docking Studies : Computational studies indicate that the compound can effectively bind to target proteins involved in cancer progression, enhancing its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

StudyCompoundBiological ActivityMechanism
1,3,4-Oxadiazole DerivativesAnticancerInhibition of HDAC and thymidylate synthase
1,3,4-Oxadiazole-based DrugsAntitumorTargeting telomerase and growth factors
Dibenzo[b,f][1,4]oxazepinesCytotoxicity in cancer cellsInduction of apoptosis

These studies suggest a strong correlation between structural modifications in oxazepine derivatives and their biological activities.

The mechanisms by which this compound exerts its biological effects include:

  • Targeting Specific Enzymes : The compound's ability to inhibit specific enzymes involved in DNA synthesis and repair plays a crucial role in its anticancer activity.
  • Inducing Apoptosis : By activating pathways leading to programmed cell death, the compound can effectively reduce tumor growth.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5S/c1-13-4-7-21-18(10-13)25(2)22(26)16-11-14(5-8-19(16)30-21)24-31(27,28)15-6-9-20(29-3)17(23)12-15/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOWGJSFMFBFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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